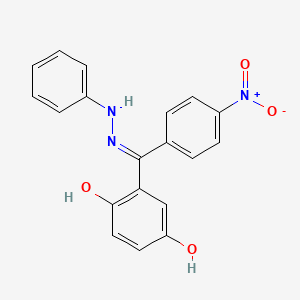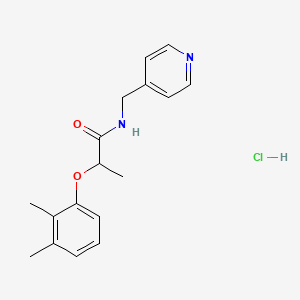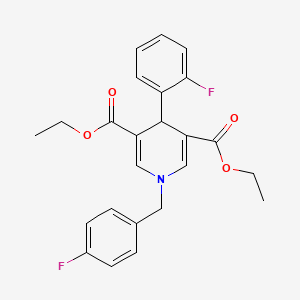![molecular formula C20H17N3O5S B6062790 N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, commonly known as NPDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG is a sulfonylurea compound that has been widely used as a fluorescent probe for glucose transporters in cells.
科学的研究の応用
NPDG has been widely used as a fluorescent probe for glucose transporters in cells. Glucose transporters are proteins that facilitate the transport of glucose across cell membranes. The expression and activity of glucose transporters are altered in various diseases such as diabetes, cancer, and neurodegenerative disorders. NPDG has been used to study the regulation of glucose transporters in these diseases.
NPDG has also been used as a tool to study the mechanism of action of various drugs that target glucose transporters. For example, NPDG has been used to study the mechanism of action of the anti-diabetic drug metformin, which is known to inhibit glucose transporters.
作用機序
NPDG is a fluorescent probe that is taken up by cells through glucose transporters. Once inside the cell, NPDG binds to intracellular proteins, leading to a change in its fluorescence properties. The change in fluorescence can be detected using fluorescence microscopy or spectroscopy. By measuring the change in fluorescence, researchers can determine the activity of glucose transporters in cells.
Biochemical and Physiological Effects:
NPDG is a non-toxic compound that has no known physiological effects. However, it has been shown to alter the activity of glucose transporters in cells. NPDG has been used to study the regulation of glucose transporters in various diseases, including diabetes, cancer, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using NPDG as a fluorescent probe is its high sensitivity and specificity for glucose transporters. NPDG has been shown to be a reliable tool for studying the activity of glucose transporters in cells.
However, there are also some limitations to using NPDG. One limitation is that NPDG is not a direct measure of glucose uptake. Instead, it measures the activity of glucose transporters, which may not always correlate with glucose uptake. Additionally, NPDG is not suitable for in vivo studies, as it cannot cross the blood-brain barrier.
将来の方向性
There are several future directions for the use of NPDG in scientific research. One direction is to use NPDG to study the regulation of glucose transporters in other diseases, such as cardiovascular disease and obesity.
Another direction is to develop new fluorescent probes based on the structure of NPDG. These probes could be used to study other transporters and channels in cells.
Finally, there is a need for more studies to validate the use of NPDG as a tool for studying glucose transporters in cells. This includes studies to determine the correlation between NPDG fluorescence and glucose uptake in cells, as well as studies to determine the optimal conditions for using NPDG in experiments.
Conclusion:
N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide, or NPDG, is a sulfonylurea compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDG has been widely used as a fluorescent probe for glucose transporters in cells, and has been used to study the regulation of glucose transporters in various diseases. While there are some limitations to using NPDG, it remains a valuable tool for studying glucose transporters in cells. Future research should focus on developing new fluorescent probes based on the structure of NPDG, as well as validating the use of NPDG in experiments.
合成法
The synthesis of NPDG involves the reaction of N-phenylglycinamide with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the product is obtained through column chromatography. The yield of NPDG is typically around 60-70%.
特性
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(21-16-9-3-1-4-10-16)15-22(17-11-5-2-6-12-17)29(27,28)19-14-8-7-13-18(19)23(25)26/h1-14H,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRIEJBJRRDHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(2-nitrophenyl)sulfonyl]-N,N~2~-diphenylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)
![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)


![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)
